

In-Depth Technical Guide to the Spectroscopic Data of Oxazolidine-2,5-dione

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Compound of Interest

Compound Name: Oxazolidine-2,5-dione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **oxazolidine-2,5-dione**, also known as glycine N-carboxyanhydride (Gly-NCA). This compound is a fundamental building block in the synthesis of polypeptides and other macromolecules of interest in drug development and materials science. This document details available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), experimental protocols for its synthesis, and a workflow for its preparation and analysis.

Spectroscopic Data of Oxazolidine-2,5-dione

The following tables summarize the available quantitative spectroscopic data for **oxazolidine-2,5-dione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.15	singlet	1H	N-H
4.45	singlet	2H	C4-H ₂

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

¹³C NMR Data

Direct experimental ¹³C NMR data for the parent **oxazolidine-2,5-dione** is not readily available in the surveyed literature. However, based on data for structurally similar N-carboxyanhydrides, the expected chemical shifts are in the following regions. For instance, the carbonyl carbons of L-Lys(Z)-NCA appear at 169.8 ppm and 152.3 ppm.[2]

Chemical Shift (δ) ppm (Predicted)	Assignment
~170	C ₅ =O
~152	C ₂ =O
~45	C ₄

Infrared (IR) Spectroscopy

Anhydrides, including N-carboxyanhydrides, typically show two characteristic carbonyl (C=O) stretching bands.

Wavenumber (cm ⁻¹)	Assignment
~1850 - 1800	Asymmetric C=O stretch
~1790 - 1740	Symmetric C=O stretch

Note: Specific peak values for **oxazolidine-2,5-dione** are reported in various sources to be around 1836 cm⁻¹ and 1791 cm⁻¹ or 1785 cm⁻¹ and 1753 cm⁻¹ for similar N-carboxyanhydrides.[2][3]

Mass Spectrometry (MS)

The molecular weight of **oxazolidine-2,5-dione** is 101.06 g/mol.[4] Detailed experimental mass spectrometry fragmentation data for this specific molecule is not readily available in the public domain. However, the analysis would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of CO and CO₂.

Experimental Protocols

The synthesis of **oxazolidine-2,5-dione** (glycine N-carboxyanhydride) can be achieved through several methods. A common and effective laboratory-scale synthesis involves the use of triphosgene as a phosgene equivalent.

Synthesis of **Oxazolidine-2,5-dione** using Triphosgene

This protocol is adapted from established methods for the synthesis of N-carboxyanhydrides.[5]

Materials:

- Glycine
- Triphosgene (bis(trichloromethyl) carbonate)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Hexane
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere synthesis

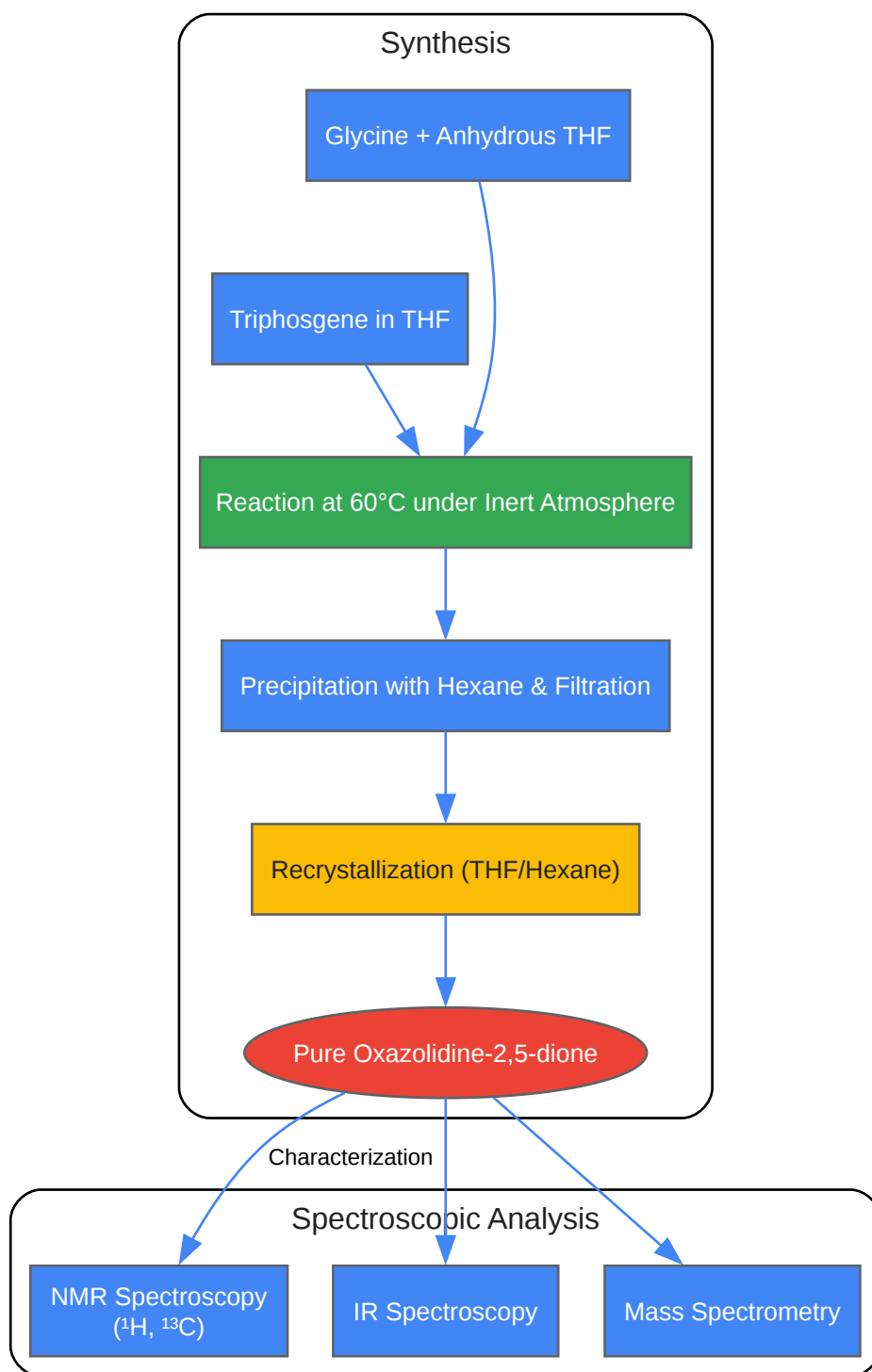
Procedure:

- All glassware should be thoroughly dried in an oven at 120 °C overnight to ensure anhydrous conditions.
- In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend glycine in anhydrous THF.
- With vigorous stirring, add a solution of triphosgene in anhydrous THF to the glycine suspension. The molar ratio of glycine to triphosgene should be carefully controlled.
- The reaction mixture is then heated to a moderate temperature (e.g., 60 °C) and stirred for several hours (typically 3 hours or until the solution becomes clear).

- After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of anhydrous hexane.
- The crude product is collected by filtration and washed with hexane to remove any unreacted triphosgene.
- The white solid product is then recrystallized from a suitable solvent system, such as THF/hexane, and dried under high vacuum to yield pure **oxazolidine-2,5-dione**.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **oxazolidine-2,5-dione**.



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Synthesis and Analysis Workflow for **Oxazolidine-2,5-dione**.

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